L-Tyrosine-3,5-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |

InChI Key |

OUYCCCASQSFEME-ALJHITAUSA-N |

Isomeric SMILES |

C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Tyrosine-3,5-¹³C₂: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Tyrosine-3,5-¹³C₂. This isotopically labeled amino acid is a powerful tool in metabolic research, particularly in studies involving protein synthesis, neurotransmitter metabolism, and cellular signaling pathways. This document details its physicochemical properties, provides experimental protocols for its use in nuclear magnetic resonance (NMR) and mass spectrometry (MS), and illustrates relevant biochemical pathways and experimental workflows.

Chemical Structure and Properties

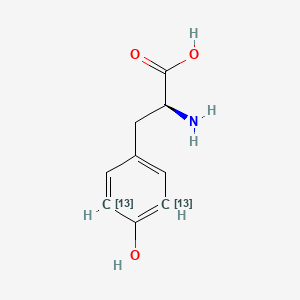

L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled version of the non-essential amino acid L-Tyrosine. The two carbon atoms at positions 3 and 5 of the phenolic ring are replaced with the heavy isotope of carbon, ¹³C. This labeling makes it an excellent tracer for metabolic studies, as it can be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques.

Chemical Structure:

Figure 1: Chemical structure of L-Tyrosine-3,5-¹³C₂. The asterisks indicate the positions of the ¹³C isotopes.

Physicochemical Properties

The key physicochemical properties of L-Tyrosine-3,5-¹³C₂ are summarized in the table below. These properties are crucial for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 183.17 g/mol | [1][2] |

| Unlabeled CAS Number | 60-18-4 | [1] |

| Labeled CAS Number | 70479-98-0 | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in 1 M HCl | General knowledge |

Isotopic Purity and Availability

The isotopic purity of L-Tyrosine-3,5-¹³C₂ is a critical parameter for quantitative studies. It is typically available from various suppliers with high isotopic enrichment.

| Supplier | Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | 95-99 atom % ¹³C | ≥98% |

| Sigma-Aldrich (Merck) | ≥95 atom % ¹³C | ≥90% (CP) |

Experimental Applications and Protocols

L-Tyrosine-3,5-¹³C₂ is primarily used as an internal standard for quantitative analysis and as a tracer in metabolic flux analysis studies. Its applications span across various fields, including biomolecular NMR, metabolomics, and proteomics.

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The distinct chemical shift of the ¹³C-labeled carbons allows for their unambiguous identification and quantification in complex biological samples. When used as an internal standard, a known amount of L-Tyrosine-3,5-¹³C₂ is added to a sample, and the signal intensity of the labeled carbons is compared to the signal of the unlabeled analyte of interest.

Detailed Experimental Protocol:

-

Sample Preparation:

-

For analysis of free amino acids, hydrolyze the protein sample using 6 M DCl in D₂O.

-

Evaporate the solvent and redissolve the residue in D₂O.

-

Accurately weigh and add a known amount of L-Tyrosine-3,5-¹³C₂ to the sample.

-

Transfer the final solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a standard pulse sequence.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the carbon nuclei for accurate quantification. This is typically 5 times the longest T1 relaxation time.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the ¹³C-labeled carbons of L-Tyrosine-3,5-¹³C₂ and the carbon signals of the analyte of interest.

-

The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / Number of carbons_analyte) * (Amount_standard / Integral_standard) * (Molecular weight_analyte / Molecular weight_standard)

-

Metabolic Tracing using Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: Cells or organisms are cultured in a medium containing L-Tyrosine-3,5-¹³C₂. The labeled tyrosine is taken up and incorporated into various metabolic pathways. By analyzing the mass isotopologue distribution of downstream metabolites using LC-MS, the metabolic flux through these pathways can be determined.

Detailed Experimental Protocol:

-

Cell Culture and Labeling:

-

Culture cells in a medium where the standard L-Tyrosine is replaced with L-Tyrosine-3,5-¹³C₂.

-

The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.

-

-

Metabolite Extraction:

-

Quench the metabolism rapidly, for example, by using liquid nitrogen.

-

Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

-

-

LC-MS Analysis:

-

Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).

-

Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between different mass isotopologues.

-

Acquire data in full scan mode to capture the entire mass spectrum of the labeled and unlabeled metabolites.

-

-

Data Analysis:

-

Identify the peaks corresponding to the metabolites of interest and their mass isotopologues.

-

Correct for the natural abundance of ¹³C.

-

The fractional contribution of the tracer to the metabolite pool can be calculated to determine metabolic fluxes.

-

Signaling Pathways and Experimental Workflows

L-Tyrosine Biosynthesis Pathway

L-Tyrosine is synthesized from the precursor chorismate, a key intermediate in the shikimate pathway. The biosynthesis of L-Tyrosine is a fundamental pathway for the production of proteins and a variety of secondary metabolites.

Caption: Simplified L-Tyrosine biosynthesis pathway.

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Tyrosine-3,5-¹³C₂ in cell culture.

Caption: General workflow for stable isotope tracing.

Conclusion

L-Tyrosine-3,5-¹³C₂ is an invaluable tool for researchers in the fields of metabolism, drug development, and systems biology. Its specific isotopic labeling allows for precise and accurate quantification of metabolic fluxes and the elucidation of complex biochemical pathways. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful research compound.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Tyrosine-3,5-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, purification, and characterization of L-Tyrosine-3,5-¹³C₂. Due to the limited availability of a specific chemical synthesis protocol in published literature, this document outlines a robust biosynthetic approach, a common and effective method for producing site-specifically labeled amino acids. The purification and analytical methods described are based on established techniques for amino acid chemistry.

Introduction

L-Tyrosine is a non-essential aromatic amino acid that serves as a crucial precursor for the biosynthesis of several key biomolecules, including neurotransmitters like dopamine and norepinephrine, thyroid hormones, and melanin. Isotopically labeled L-Tyrosine, particularly with stable isotopes like ¹³C, is an invaluable tool in metabolic research, drug development, and structural biology. L-Tyrosine-3,5-¹³C₂ allows for the precise tracking of the aromatic ring of tyrosine in various biochemical pathways and can be used as an internal standard in quantitative mass spectrometry-based studies.

Proposed Biosynthetic Synthesis of L-Tyrosine-3,5-¹³C₂

A plausible and efficient method for the synthesis of L-Tyrosine-3,5-¹³C₂ involves the enzymatic conversion of a custom-synthesized, appropriately labeled precursor. This approach offers high stereoselectivity and isotopic enrichment. The general strategy involves two key stages: the chemical synthesis of 4-hydroxyphenylpyruvic acid-2,6-¹³C₂ and its subsequent enzymatic transamination to yield the target molecule.

Synthesis of 4-hydroxyphenylpyruvic acid-2,6-¹³C₂

The synthesis of the labeled precursor, 4-hydroxyphenylpyruvic acid-2,6-¹³C₂, can be achieved through a multi-step chemical synthesis starting from a commercially available ¹³C-labeled starting material.

Experimental Protocol:

Enzymatic Conversion to L-Tyrosine-3,5-¹³C₂

The final step in the biosynthesis is the stereoselective transamination of 4-hydroxyphenylpyruvic acid-2,6-¹³C₂ to L-Tyrosine-3,5-¹³C₂ using a suitable aminotransferase enzyme.

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled bioreactor, dissolve 4-hydroxyphenylpyruvic acid-2,6-¹³C₂ in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Enzyme and Co-factor Addition: Add a purified tyrosine aminotransferase (e.g., from E. coli) and a suitable amino donor (e.g., L-aspartic acid or L-glutamic acid) in excess. The corresponding keto-acid (oxalacetate or α-ketoglutarate) will be formed as a byproduct.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to quantify the formation of L-Tyrosine-3,5-¹³C₂.

-

Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by denaturing the enzyme, for example, by heat treatment or by lowering the pH.

-

Initial Purification: Remove the denatured enzyme and other precipitated proteins by centrifugation or filtration. The resulting supernatant contains the crude L-Tyrosine-3,5-¹³C₂.

Purification of L-Tyrosine-3,5-¹³C₂

A multi-step purification protocol is recommended to achieve high purity of the final product, suitable for research and drug development applications.

Experimental Protocol:

-

Activated Carbon Treatment: Treat the crude supernatant with activated carbon to remove colored impurities and other organic byproducts. Stir for a defined period and then remove the carbon by filtration.

-

Ion-Exchange Chromatography (IEX):

-

Column: A strong cation exchange resin (e.g., Dowex 50WX8) is suitable for capturing the positively charged L-Tyrosine at an acidic pH.

-

Loading: Adjust the pH of the supernatant to ~2-3 with HCl and load it onto the equilibrated cation exchange column.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound L-Tyrosine-3,5-¹³C₂ using a gradient of a volatile base, such as ammonium hydroxide (e.g., 0.1 to 2 M).

-

Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the pure product.

-

-

Preparative Reversed-Phase HPLC (RP-HPLC):

-

Column: A C18 stationary phase with a wide pore size is suitable for amino acid purification.

-

Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) is commonly used.

-

Injection and Fractionation: Pool the IEX fractions containing L-Tyrosine-3,5-¹³C₂, concentrate them, and inject onto the preparative RP-HPLC column. Collect the peak corresponding to the product.

-

-

Crystallization:

-

Solvent System: L-Tyrosine has low solubility in water at its isoelectric point (pI ≈ 5.7).

-

Procedure: Lyophilize the pure HPLC fractions to remove the mobile phase. Dissolve the resulting solid in a minimal amount of dilute acid (e.g., HCl) and then adjust the pH to the isoelectric point with a base (e.g., NaOH or NH₄OH) to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with cold water, and dry under vacuum.

-

Data Presentation

Table 1: Expected Quantitative Data for the Synthesis and Purification of L-Tyrosine-3,5-¹³C₂

| Parameter | Expected Value | Notes |

| Synthesis | ||

| Overall Yield | > 40% | Based on the starting labeled precursor. |

| Isotopic Enrichment | > 98% | Achievable with high-purity labeled precursors. |

| Stereochemical Purity | > 99% L-enantiomer | Ensured by the enzymatic transamination step. |

| Purification | ||

| Recovery from IEX | ~85-95% | Dependent on column loading and elution conditions. |

| Recovery from RP-HPLC | > 90% | Dependent on peak cutting and sample handling. |

| Final Purity (by HPLC) | > 99% | |

| Final Purity (by NMR) | > 99% | |

| Endotoxin Levels | < 0.1 EU/mg | If intended for cell culture or in vivo use. |

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic labeling.

Table 2: Analytical Methods and Expected Results

| Analytical Method | Parameter | Expected Result |

| ¹H NMR | Chemical Shift and Splitting | The proton spectrum will be similar to unlabeled L-Tyrosine, but the signals for the protons at positions 3 and 5 of the aromatic ring will show coupling to the ¹³C nuclei, resulting in characteristic doublets. |

| ¹³C NMR | Chemical Shift | An enhanced signal intensity for the carbons at positions 3 and 5 of the aromatic ring will be observed. The chemical shifts will be consistent with those of unlabeled L-Tyrosine. |

| Mass Spectrometry | Molecular Ion Peak | The mass spectrum will show a molecular ion peak at m/z corresponding to the mass of L-Tyrosine-3,5-¹³C₂ (C₇¹³C₂H₁₁NO₃), which is 2 mass units higher than unlabeled L-Tyrosine. |

| HPLC | Retention Time and Purity | The retention time should match that of an authentic L-Tyrosine standard. The peak area will indicate the purity of the sample. |

| Chiral HPLC | Enantiomeric Purity | The analysis should confirm that the product is the L-enantiomer with high enantiomeric excess. |

Mandatory Visualizations

Signaling and Metabolic Pathways

A Technical Guide to the Isotopic Purity and Enrichment of L-Tyrosine-3,5-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative analysis by mass spectrometry and NMR.

Introduction to L-Tyrosine-3,5-¹³C₂

L-Tyrosine-3,5-¹³C₂ is an isotopologue of the non-essential amino acid L-Tyrosine, where the carbon atoms at the 3rd and 5th positions of the phenolic ring are replaced with the stable isotope carbon-13 (¹³C). This specific labeling provides a distinct mass shift, enabling researchers to trace and quantify tyrosine metabolism and protein dynamics with high precision. The utility of this labeled compound is critically dependent on its isotopic purity and the degree of enrichment.

Isotopic Purity refers to the proportion of the labeled compound that has the correct isotopic composition (i.e., ¹³C at the 3 and 5 positions and ¹²C at all other carbon positions).

Isotopic Enrichment is the percentage of a specific isotopic label at a given position. For L-Tyrosine-3,5-¹³C₂, high enrichment indicates that a vast majority of the molecules have ¹³C at both the 3 and 5 positions.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of commercially available L-Tyrosine-3,5-¹³C₂ are critical parameters for experimental accuracy. Below is a summary of typical specifications from leading suppliers.

| Product Specification | Isotopic Enrichment (%) | Chemical Purity (%) | Supplier (Example) |

| L-Tyrosine (phenol-3,5-¹³C₂) | 95-99 | ≥98 | Cambridge Isotope Laboratories, Inc. |

| L-Tyrosine-3,5-¹³C₂ | ≥99 | ≥98 | MedChemExpress |

| L-Tyrosine-(phenol-3,5-¹³C₂,2,6-d₂) | ≥95 (¹³C), ≥70 (D) | ≥90 | Sigma-Aldrich |

| L-Tyrosine (3′,5′-¹³C₂, 99%; 2,3,3,2′,6′-D₅, 98%; ¹⁵N, 98%) | 99 (¹³C), 98 (D), 98 (¹⁵N) | Not specified | Cambridge Isotope Laboratories, Inc. |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of L-Tyrosine-3,5-¹³C₂ is primarily achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Based Methods

High-resolution mass spectrometry is a powerful technique for accurately quantifying the level of isotopic enrichment.[1] Time-of-flight (TOF) and Orbitrap mass analyzers provide the necessary resolution to distinguish between different isotopologues.

The following diagram illustrates a typical workflow for determining the isotopic purity of L-Tyrosine-3,5-¹³C₂ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Accurately weigh and dissolve L-Tyrosine-3,5-¹³C₂ in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

Prepare a series of dilutions of a non-labeled L-Tyrosine standard to establish a calibration curve and to determine the natural isotopic abundance.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating tyrosine.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100-300 with a high resolution (> 60,000).

-

Data Acquisition: Acquire data for both the labeled sample and the unlabeled standard.

-

-

Data Analysis:

-

Extract the ion chromatograms (EICs) for the monoisotopic peak of unlabeled L-Tyrosine (m/z 182.0817) and the labeled L-Tyrosine-3,5-¹³C₂ (m/z 184.0884).

-

Integrate the peak areas of the respective EICs.

-

Correct the measured peak intensities for the natural abundance of ¹³C in the unlabeled standard.

-

Calculate the isotopic enrichment using the following formula: Enrichment (%) = [Area(¹³C₂-Tyr) / (Area(¹³C₂-Tyr) + Area(¹²C-Tyr))] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Based Methods

NMR spectroscopy, particularly ¹³C NMR, provides direct evidence of the position and extent of isotopic labeling.

The following diagram outlines the workflow for determining isotopic enrichment using ¹³C NMR.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of L-Tyrosine-3,5-¹³C₂ in a deuterated solvent such as deuterium oxide (D₂O) with a known concentration.

-

For absolute quantification, a known amount of an internal standard with a single, well-resolved ¹³C signal can be added.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei of interest) is crucial for accurate quantification.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquisition Time (aq): A long acquisition time should be used to ensure high digital resolution.

-

-

Data Processing and Analysis:

-

Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation.

-

Carefully perform phase and baseline correction.

-

Integrate the signals corresponding to the ¹³C-labeled carbons (C3 and C5) and a well-resolved signal from an unlabeled carbon in the tyrosine molecule (e.g., the carbonyl carbon).

-

The isotopic enrichment can be estimated by comparing the integral of the labeled carbons to that of the unlabeled carbon, taking into account the number of nuclei contributing to each signal.

-

Synthesis of L-Tyrosine-3,5-¹³C₂

The synthesis of L-Tyrosine-3,5-¹³C₂ can be achieved through chemo-enzymatic methods. A common approach involves the use of a ¹³C-labeled precursor, such as [2,6-¹³C₂]phenol, which is then condensed with L-serine using the enzyme β-tyrosinase.[2]

Chemo-enzymatic Synthesis Pathway

The following diagram illustrates a simplified pathway for the synthesis of L-Tyrosine-3,5-¹³C₂.

Challenges and Considerations

-

Metabolic Scrambling: In biological experiments, the isotopic label from L-Tyrosine-3,5-¹³C₂ can potentially be incorporated into other metabolites. Careful experimental design and analysis of tandem mass spectrometry data can help identify and account for such scrambling.[3]

-

Correction for Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. This must be accounted for in the calculation of isotopic enrichment to avoid overestimation.

-

Chemical Purity: The presence of chemical impurities can interfere with the analysis and quantification. Therefore, high chemical purity of the labeled compound is essential.

Conclusion

The accurate determination of isotopic purity and enrichment of L-Tyrosine-3,5-¹³C₂ is paramount for its effective use in research. This guide has provided an overview of the key concepts, quantitative data, and detailed experimental protocols using mass spectrometry and NMR spectroscopy. By following these guidelines, researchers can ensure the quality of their labeled compounds and the reliability of their experimental results.

References

L-Tyrosine-3,5-13C2 CAS number and supplier information

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of L-Tyrosine-3,5-13C2, a stable isotope-labeled amino acid crucial for a range of research applications. This document details its chemical properties, supplier information, and its application in metabolic and signaling pathway research.

Core Compound Information

This compound is a non-essential amino acid in which the carbon atoms at the 3 and 5 positions of the phenol ring are replaced with the heavy isotope ¹³C. This labeling makes it a valuable tracer for in vivo and in vitro studies of protein metabolism, neurotransmitter synthesis, and enzyme kinetics.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number (Labeled) | 70479-98-0 | [1][2][3][4] |

| CAS Number (Unlabeled) | 60-18-4 | [1] |

| Molecular Formula | HO*C₂C₄H₄CH₂(NH₂)COOH | |

| Molecular Weight | 183.17 g/mol | |

| Synonyms | (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Purity | 95-99% (Cambridge Isotope Laboratories, Inc.), 99.43% (MedChemExpress) | |

| Storage Temperature | Room temperature, away from light and moisture. |

Supplier Information

| Supplier | Product Number | Purity | Additional Notes |

| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-623 | 95-99% | |

| MedChemExpress | HY-N0473S6 | 99.43% | |

| DC Chemicals Limited | - | - | Listed on Chemsrc |

| Shanghai Nianxing Industrial Co., Ltd. | - | - | Listed on Chemsrc |

Applications in Research

This compound is primarily utilized in research areas such as biomolecular NMR, metabolism, metabolomics, and proteomics. Its use as a tracer allows for the quantitative analysis of metabolic pathways and fluxes.

Experimental Protocols

Whole-Body Tyrosine Oxidation and Phenylalanine Hydroxylation Study

This protocol is adapted from a study determining aromatic amino acid requirements in adults.

Objective: To determine the rates of whole-body tyrosine oxidation and phenylalanine hydroxylation.

Methodology:

-

Dietary Control: For six days prior to the tracer study, subjects are maintained on a diet with a specific, controlled intake of phenylalanine and a low intake of tyrosine, supplied as an L-amino acid mixture.

-

Tracer Administration: A primed, constant oral infusion of L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine is administered continuously for 24 hours. This period is divided into 12 hours of fasting followed by 12 hours of feeding.

-

Sample Collection: Blood and expired air samples are collected at regular intervals to measure isotopic enrichment.

-

Analysis: Isotopic enrichment in plasma amino acids and expired CO₂ is determined using mass spectrometry. These measurements are used to calculate the rates of tyrosine oxidation and phenylalanine hydroxylation.

In Vivo Catecholamine Metabolism and Efflux Analysis

This protocol is based on a study investigating the effects of L-Tyrosine on catecholamine levels in the brain.

Objective: To measure the effect of increased L-Tyrosine availability on catecholamine synthesis and release.

Methodology:

-

Animal Model: The experiment is conducted on rats.

-

Reverse Microdialysis: A microdialysis probe is inserted into the brain region of interest (e.g., medial prefrontal cortex or striatum). L-Tyrosine (in various concentrations) is administered directly into the brain tissue via the dialysis probe.

-

Dialysate Collection: Dialysate samples are collected at regular intervals to measure extracellular levels of dopamine (DA), norepinephrine (NE), and their metabolites (DOPAC, HVA, MHPG).

-

Analysis: The collected dialysate is analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The electrode potential is set to an optimal voltage for the detection of catecholamines and their metabolites.

Signaling Pathways Involving L-Tyrosine

L-Tyrosine is a critical precursor for the synthesis of several key biological molecules, including neurotransmitters and pigments. Its metabolism is central to several important signaling pathways.

Catecholamine Synthesis Pathway

L-Tyrosine is the initial substrate for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is crucial for regulating mood, attention, and stress responses.

References

- 1. L-Tyrosine (phenol-3,5-¹³Câ, 95-99%) - Cambridge Isotope Laboratories, CLM-623-0.25 [isotope.com]

- 2. This compound | CAS#:70479-98-0 | Chemsrc [chemsrc.com]

- 3. L-Tyrosine (phenol-3,5-¹³Câ, 95-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

Stability of L-Tyrosine-3,5-¹³C₂ in Cell Culture Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid crucial for a variety of applications in proteomics and metabolic research, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While L-Tyrosine is a fundamental component of many defined cell culture media, its inherent physicochemical properties present challenges to its stability and solubility. This guide consolidates the available scientific information to provide researchers with data-driven insights and detailed experimental protocols to ensure the integrity and successful application of L-Tyrosine-3,5-¹³C₂ in their cell culture experiments.

Introduction to L-Tyrosine and its Stable Isotope Labeled Form

L-Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine, and serves as a building block for protein synthesis.[1] It is a precursor for the biosynthesis of several critical biomolecules, including neurotransmitters like dopamine and norepinephrine, thyroid hormones, and melanin.[2] In cell culture, supplementation with L-Tyrosine is often necessary to support robust cell growth and productivity, particularly in high-density cultures and for the production of monoclonal antibodies.

Stable isotope-labeled amino acids, such as L-Tyrosine-3,5-¹³C₂, are powerful tools in quantitative proteomics and metabolic flux analysis. The incorporation of heavy isotopes allows for the differentiation and relative or absolute quantification of proteins and metabolites by mass spectrometry. The stability of these labeled amino acids in cell culture media is paramount to ensure accurate and reproducible experimental outcomes. Any degradation or transformation of the labeled amino acid can lead to misinterpretation of the experimental data.

Stability and Solubility of L-Tyrosine in Cell Culture Media

A significant challenge in working with L-Tyrosine in cell culture is its low solubility and stability in aqueous solutions at neutral pH. This can lead to precipitation and a decrease in the effective concentration of the amino acid in the medium over time.

Key Factors Influencing L-Tyrosine Stability:

-

pH: L-Tyrosine solubility is highly pH-dependent. It is more soluble in acidic (below pH 2) or alkaline (above pH 9) conditions. Concentrated stock solutions are often prepared by dissolving L-Tyrosine in acidic or basic solutions. However, the addition of such stocks to a neutral pH cell culture medium can cause localized pH shifts and precipitation.

-

Temperature: While specific quantitative data is limited in the provided search results, generally, the solubility of amino acids increases with temperature. However, prolonged incubation at 37°C in a cell culture incubator can also accelerate degradation reactions.

-

Presence of Other Components: The complex mixture of salts, vitamins, and other amino acids in cell culture media can influence the solubility and stability of L-Tyrosine. High concentrations of other solutes can lead to co-precipitation.

-

Light Exposure: Some amino acids are sensitive to photo-oxidation. While not explicitly detailed for L-Tyrosine in the search results, it is good practice to protect media from light.

-

Oxidation: The phenolic hydroxyl group of L-Tyrosine can be susceptible to oxidation, which can be catalyzed by metal ions present in the medium.

Quantitative Data on L-Tyrosine Solubility

| Solvent/Condition | Solubility | Reference |

| Water at neutral pH | 0.45 mg/mL | |

| 1 M HCl | 25 mg/mL | |

| L-Tyrosine disodium salt dihydrate in water | 100 mg/mL |

Note: While the above data pertains to unlabeled L-Tyrosine, the isotopic substitution in L-Tyrosine-3,5-¹³C₂ is not expected to significantly alter its fundamental solubility and stability properties. However, empirical verification is always recommended.

Potential Degradation and Metabolic Pathways of L-Tyrosine

The stability of L-Tyrosine-3,5-¹³C₂ in cell culture is not only influenced by chemical degradation but also by cellular metabolism. Once taken up by cells, L-Tyrosine is incorporated into proteins and can be directed into various metabolic pathways.

Metabolic Fate of L-Tyrosine:

-

Protein Synthesis: The primary fate of L-Tyrosine is its incorporation into newly synthesized proteins.

-

Catabolism: L-Tyrosine can be degraded through a series of enzymatic reactions. The initial and rate-limiting step is catalyzed by tyrosine aminotransferase. The degradation pathway ultimately yields fumarate and acetoacetate, which can enter the citric acid cycle.

-

Precursor for Biomolecules: As mentioned, L-Tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.

The ¹³C labels on the 3 and 5 positions of the phenyl ring of L-Tyrosine-3,5-¹³C₂ will be retained during its incorporation into proteins and in many of its metabolic derivatives. However, extensive metabolism could potentially lead to the loss or scrambling of the label, which is a critical consideration in metabolic flux analysis studies.

Experimental Protocol for Assessing the Stability of L-Tyrosine-3,5-¹³C₂ in Cell Culture Media

To ensure the accuracy of experiments utilizing L-Tyrosine-3,5-¹³C₂, it is crucial to empirically determine its stability in the specific cell culture medium and under the experimental conditions being used. The following is a detailed protocol based on standard analytical techniques for amino acid quantification.

Objective: To quantify the concentration of L-Tyrosine-3,5-¹³C₂ in a cell culture medium over time under typical incubation conditions.

Materials:

-

L-Tyrosine-3,5-¹³C₂

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Sterile, conical tubes (50 mL)

-

Incubator (37°C, 5% CO₂)

-

LC-MS/MS system

-

Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Media:

-

Prepare the cell culture medium according to the manufacturer's instructions, supplementing it with L-Tyrosine-3,5-¹³C₂ at the desired final concentration.

-

Prepare a sufficient volume to collect samples at all time points.

-

As a control, prepare a batch of the same medium without the labeled tyrosine.

-

-

Incubation:

-

Aliquot the prepared medium into sterile 50 mL conical tubes (e.g., 10 mL per tube).

-

Place the tubes in a 37°C, 5% CO₂ incubator.

-

-

Sample Collection:

-

Collect samples at designated time points (e.g., 0, 6, 12, 24, 48, 72 hours).

-

At each time point, remove one tube from the incubator.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Immediately after collection, take a 100 µL aliquot of the medium.

-

Add 400 µL of ice-cold acetonitrile containing a known concentration of the internal standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁) to precipitate proteins and other macromolecules.

-

Vortex the sample for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the quantification of amino acids.

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient appropriate for separating tyrosine from other media components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for L-Tyrosine-3,5-¹³C₂ and the internal standard.

-

L-Tyrosine-3,5-¹³C₂: The exact m/z will depend on the specific labeling pattern. For L-Tyrosine-3,5-¹³C₂, the molecular weight will be increased by 2 Da compared to unlabeled tyrosine. The precursor ion would be [M+H]⁺. The product ion would typically be the immonium ion or a fragment resulting from the loss of the carboxyl group.

-

Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N₁): Monitor the corresponding MRM transition.

-

-

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of L-Tyrosine-3,5-¹³C₂.

-

Calculate the concentration of L-Tyrosine-3,5-¹³C₂ in each sample by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

-

Plot the concentration of L-Tyrosine-3,5-¹³C₂ versus time to assess its stability.

-

Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of L-Tyrosine-3,5-¹³C₂ in cell culture media.

Metabolic Pathway of L-Tyrosine

Caption: Overview of the major metabolic fates of L-Tyrosine in a mammalian cell.

Recommendations for Handling and Use

Given the known stability and solubility challenges of L-Tyrosine, the following best practices are recommended when working with L-Tyrosine-3,5-¹³C₂ in cell culture:

-

Empirical Stability Testing: It is strongly advised to perform a stability study as outlined above in your specific cell culture medium and under your experimental conditions before initiating large-scale or critical experiments.

-

Use of Dipeptides: To overcome solubility limitations, consider using commercially available, stable, and highly soluble dipeptides containing tyrosine, such as glycyl-L-tyrosine or alanyl-L-tyrosine. Cells possess peptidases that can cleave these dipeptides, releasing free L-tyrosine.

-

Fresh Media Preparation: Prepare media containing L-Tyrosine-3,5-¹³C₂ fresh whenever possible. If storage is necessary, store it at 4°C and protected from light for a limited duration, which should be validated by a stability study.

-

Careful pH Management: When preparing concentrated stock solutions, be mindful of the pH and the potential for precipitation when adding the stock to the final medium. A slow addition with gentle mixing can help mitigate this.

-

Monitor Media Appearance: Visually inspect the medium for any signs of precipitation before use. If precipitates are observed, the medium should not be used.

Conclusion

References

An In-depth Technical Guide to the Mass Spectrum of L-Tyrosine-3,5-¹³C₂

This technical guide provides a comprehensive overview of the mass spectrum of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid crucial for tracer studies and as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques for metabolic research and clinical diagnostics.

Introduction to L-Tyrosine-3,5-¹³C₂

L-Tyrosine-3,5-¹³C₂ is an isotopologue of the non-essential amino acid L-Tyrosine, where two carbon atoms at positions 3 and 5 of the phenolic ring are replaced with the heavy isotope ¹³C. This labeling provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled L-Tyrosine in biological matrices. Its primary applications lie in metabolic flux analysis, protein turnover studies, and as an internal standard for the accurate quantification of tyrosine and its metabolites by isotope dilution mass spectrometry.

Chemical Structure:

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of L-Tyrosine-3,5-¹³C₂ is characterized by a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments containing the ¹³C labels. The fragmentation pattern upon collision-induced dissociation (CID) in positive ion mode is analogous to that of unlabeled L-Tyrosine.

Predicted Quantitative Data

The expected m/z values for the protonated molecular ion and its major fragment ions are summarized in the table below. These values are predicted based on the known fragmentation of unlabeled L-Tyrosine.

| Ion Description | Predicted m/z (L-Tyrosine-3,5-¹³C₂) | Corresponding m/z (Unlabeled L-Tyrosine) | Mass Shift (Δm/z) |

| Protonated Molecular Ion [M+H]⁺ | 184.08 | 182.08 | +2 |

| Loss of Formic Acid [M+H - HCOOH]⁺ | 138.08 | 136.08 | +2 |

| Loss of the Carboxyl Group and Ammonia [M+H - COOH - NH₂]⁺ | 121.05 | 119.05 | +2 |

| Iminium Ion | 88.06 | 88.06 | 0 |

| Tyrosine Immonium Ion | 138.08 | 136.08 | +2 |

Fragmentation Pathway

The major fragmentation pathway of protonated L-Tyrosine-3,5-¹³C₂ involves the neutral loss of formic acid (HCOOH) and the subsequent loss of the entire side chain. The phenolic ring, containing the two ¹³C atoms, remains intact in the major fragment ions.

Experimental Protocols

The following are detailed methodologies for the analysis of L-Tyrosine-3,5-¹³C₂ using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for the direct analysis of L-Tyrosine-3,5-¹³C₂ in biological fluids like plasma or urine.

3.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standard (if L-Tyrosine-3,5-¹³C₂ is not being used as the internal standard itself).

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.1.2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for L-Tyrosine-3,5-¹³C₂: 184.1 -> 138.1

-

MRM Transition for unlabeled L-Tyrosine: 182.1 -> 136.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amino acids requires derivatization to increase their volatility.

3.2.1. Sample Preparation and Derivatization

-

Protein Precipitation and Extraction: Follow steps 1-4 from the LC-MS sample preparation protocol.

-

Drying: Completely dry the supernatant under nitrogen.

-

Derivatization:

-

Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

3.2.2. GC-MS Analysis

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM).

-

SIM ions for derivatized L-Tyrosine-3,5-¹³C₂: Monitor characteristic fragment ions of the TBDMS derivative. The exact m/z values will depend on the specific derivative formed.

-

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Applications in Research and Development

The use of L-Tyrosine-3,5-¹³C₂ as a tracer allows for the investigation of various metabolic pathways and disease states.

-

Phenylketonuria (PKU) Research: Monitoring the conversion of phenylalanine to tyrosine.

-

Neurotransmitter Synthesis: Tracing the flux of tyrosine into dopamine and norepinephrine.[1]

-

Protein Synthesis and Degradation: Quantifying protein turnover rates in various physiological and pathological conditions.

-

Oxidative Stress Biomarker Analysis: Used as an internal standard for the quantification of modified tyrosine residues.

This guide provides a foundational understanding of the mass spectrometric properties and analysis of L-Tyrosine-3,5-¹³C₂. The provided protocols may require optimization based on the specific instrumentation and application.

References

Correcting for Nature's Signature: A Technical Guide to Natural Abundance Correction for L-Tyrosine-3,5-13C2

For researchers, scientists, and drug development professionals utilizing L-Tyrosine-3,5-13C2 in mass spectrometry-based studies, accurately accounting for the natural abundance of stable isotopes is paramount for generating reliable and interpretable data. This technical guide provides an in-depth overview of the principles, experimental considerations, and data analysis workflows for natural abundance correction, ensuring the integrity of stable isotope tracing experiments.

In the realm of metabolomics and proteomics, stable isotope-labeled compounds like this compound serve as powerful tracers to elucidate metabolic pathways, quantify protein turnover, and assess drug metabolism. However, the inherent presence of naturally occurring heavy isotopes of elements such as carbon, hydrogen, nitrogen, and oxygen can interfere with the accurate measurement of the labeled species. This necessitates a crucial data processing step known as natural abundance correction.

The Imperative of Natural Abundance Correction

The core principle of natural abundance correction is to mathematically distinguish between the isotopes introduced via the labeled tracer and those that are naturally present in the sample.[1] This is achieved by using the known natural isotopic abundances of the constituent elements to calculate and subtract their contribution from the measured mass isotopomer distribution.

Quantitative Data for Correction

Accurate correction relies on precise knowledge of the natural abundances of the stable isotopes of the elements present in L-Tyrosine. The chemical formula for L-Tyrosine is C9H11NO3. For this compound, two carbon atoms are intentionally enriched with 13C.

Table 1: Natural Abundance of Relevant Stable Isotopes

| Element | Isotope | Natural Abundance (%) |

| Carbon | 12C | 98.93 |

| 13C | 1.07 | |

| Hydrogen | 1H | 99.9885 |

| 2H (D) | 0.00115 | |

| Nitrogen | 14N | 99.634 |

| 15N | 0.366 | |

| Oxygen | 16O | 99.757 |

| 17O | 0.038 | |

| 18O | 0.205 |

Source: Midani et al., 2017, as cited in various publications.

Table 2: Isotopic Purity of Labeled this compound

The isotopic purity of the tracer itself is another critical factor. Commercially available this compound typically has a high enrichment of 13C at the specified positions. It is crucial to consider the manufacturer's specifications for isotopic purity, which is often 99% or higher for the labeled carbon atoms. This information is vital for the correction algorithm.

| Labeled Compound | Labeled Positions | Isotopic Enrichment of Labeled Positions (%) |

| This compound | C3, C5 | Typically ≥ 99% |

Experimental Protocols

A typical workflow for a stable isotope labeling experiment involving this compound and subsequent natural abundance correction is as follows.

Cell Culture and Isotope Labeling

-

Cell Seeding and Growth: Culture cells in appropriate media until they reach the desired confluence for the experiment.

-

Introduction of Labeled Tyrosine: Replace the standard medium with a medium containing a known concentration of this compound. The unlabeled L-Tyrosine concentration should be minimized or absent, depending on the experimental design.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled amino acid into cellular proteins and metabolic pathways.

-

Harvesting: After incubation, rapidly quench metabolic activity and harvest the cells. This can be achieved by washing with ice-cold saline and then lysing the cells.

Sample Preparation for Mass Spectrometry

-

Protein Extraction and Hydrolysis (for proteomics):

-

Extract total protein from the cell lysate.

-

Perform protein hydrolysis (e.g., using 6N HCl at 110°C for 24 hours) to break down proteins into their constituent amino acids.

-

Neutralize and desiccate the hydrolysate.

-

-

Metabolite Extraction (for metabolomics):

-

Perform a metabolite extraction using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract.

-

-

Derivatization (optional but common for GC-MS):

-

Derivatize the amino acids or metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Mass Spectrometry Analysis

-

Instrument Setup: Set up the mass spectrometer (e.g., GC-MS, LC-MS) to acquire data in a manner that allows for the resolution of different mass isotopomers.

-

Data Acquisition: Inject the prepared sample and acquire the mass spectral data. It is crucial to also analyze an unlabeled L-Tyrosine standard to determine its natural mass isotopomer distribution under the same analytical conditions.

Data Analysis and Correction Workflow

The correction for natural isotope abundance is typically performed using specialized software packages or custom scripts. The general workflow involves a matrix-based correction algorithm.

Caption: A flowchart illustrating the key steps in the natural abundance correction workflow.

The correction can be represented by the following matrix equation:

M_corrected = C⁻¹ * M_measured

Where:

-

M_corrected is the vector of the corrected mass isotopomer distribution.

-

C⁻¹ is the inverse of the correction matrix.

-

M_measured is the vector of the raw, measured mass isotopomer distribution.

The correction matrix (C) is constructed based on the elemental composition of the analyte and the natural abundances of its constituent isotopes.

Signaling Pathways and Logical Relationships

The incorporation of this compound can be traced through various metabolic and signaling pathways. For instance, as a proteinogenic amino acid, its primary fate is incorporation into newly synthesized proteins.

Caption: A simplified diagram showing the incorporation of labeled tyrosine into proteins.

Furthermore, L-Tyrosine is a precursor for the synthesis of several important signaling molecules, including catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones. Tracing the 13C label from this compound into these downstream metabolites can provide valuable insights into the activity of these biosynthetic pathways.

Caption: Biosynthetic pathway of catecholamines from L-Tyrosine.

Conclusion

Natural abundance correction is an indispensable step in stable isotope labeling experiments using this compound. By carefully considering the natural isotopic abundances, the isotopic purity of the tracer, and employing robust correction algorithms, researchers can ensure the accuracy and reliability of their quantitative data. This, in turn, allows for a more precise understanding of complex biological systems, aiding in the discovery and development of new therapeutics.

References

The Role of L-Tyrosine-3,5-¹³C₂ in Elucidating Neurotransmitter Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking of molecular fates within complex biological systems. This technical guide provides an in-depth exploration of L-Tyrosine-3,5-¹³C₂, a stable isotope-labeled amino acid, and its critical role in the study of catecholamine neurotransmitter metabolism. L-Tyrosine is the direct precursor to dopamine, norepinephrine, and epinephrine, and tracing the incorporation of its ¹³C-labeled backbone provides a powerful tool for quantifying the dynamics of neurotransmitter synthesis, turnover, and release. This document details the underlying principles, experimental methodologies, and data analysis techniques for utilizing L-Tyrosine-3,5-¹³C₂ in neuroscience and drug development, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of L-Tyrosine-3,5-¹³C₂ in Neurotransmitter Research

The catecholaminergic system, which includes dopaminergic, noradrenergic, and adrenergic pathways, is fundamental to a vast array of physiological and cognitive processes. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and addiction.[1] A quantitative understanding of catecholamine dynamics is therefore essential for both basic research and the development of novel therapeutics.

L-Tyrosine-3,5-¹³C₂ is a non-radioactive, stable isotope-labeled tracer that serves as a powerful tool for investigating these dynamics in vivo and in vitro. By introducing this labeled precursor, researchers can distinguish newly synthesized neurotransmitters from the pre-existing unlabeled pool. This allows for the precise measurement of synthesis rates, turnover, and the impact of pharmacological agents or pathological conditions on these processes.

Rationale for the 3,5-¹³C₂ Labeling Scheme:

The selection of the 3 and 5 positions on the phenyl ring for ¹³C labeling is strategic. These carbon atoms are retained throughout the enzymatic conversion of tyrosine to L-DOPA, dopamine, norepinephrine, and epinephrine. This ensures that the +2 Da mass shift introduced by the two ¹³C atoms is carried through the entire catecholamine synthesis pathway, allowing for the distinct detection of the labeled neurotransmitters and their metabolites by mass spectrometry. Furthermore, labeling the aromatic ring minimizes the risk of isotopic scrambling that could occur with labeling at other positions on the amino acid backbone.

Core Signaling Pathway: Catecholamine Biosynthesis

The synthesis of catecholamines from L-Tyrosine is a well-characterized enzymatic cascade. The introduction of L-Tyrosine-3,5-¹³C₂ allows for the tracing of this pathway, as depicted below.

Experimental Protocols

The following sections outline a generalized experimental workflow for an in vivo study of dopamine turnover in a rodent model using L-Tyrosine-3,5-¹³C₂.

Animal Preparation and Tracer Administration

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat using isoflurane or a similar anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).

-

Allow for a post-surgical recovery period of at least 48 hours.

-

-

Tracer Administration:

-

L-Tyrosine-3,5-¹³C₂ is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).

-

The tracer can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For localized studies of synthesis, reverse dialysis is preferred to minimize systemic effects.

-

A typical concentration for reverse dialysis is 50-100 µM in aCSF.

-

In Vivo Microdialysis and Sample Collection

-

Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period of at least 1-2 hours to establish a baseline.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution (e.g., perchloric acid or a mix of ascorbic and acetic acid) to prevent catecholamine degradation.

-

Immediately freeze samples on dry ice and store at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis

-

Internal Standard Spiking: Thaw the dialysate samples and add a known concentration of a heavy-isotope labeled internal standard (e.g., d₄-dopamine) to each sample for absolute quantification.

-

Protein Precipitation (for tissue homogenates): If analyzing tissue samples, homogenize the tissue in an appropriate buffer and precipitate proteins using a solvent like methanol or acetonitrile. Centrifuge and collect the supernatant.

-

Derivatization (Optional): While not always necessary with modern sensitive mass spectrometers, derivatization can improve chromatographic separation and ionization efficiency for certain catecholamines.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for distinguishing and quantifying the labeled and unlabeled neurotransmitters and their metabolites.

Chromatographic Separation

-

Column: A reverse-phase C18 column is typically used for the separation of catecholamines.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for catecholamine analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

Table 1: Theoretical MRM Transitions for L-Tyrosine-3,5-¹³C₂ and its Metabolites

| Compound | Labeled/Unlabeled | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Tyrosine | Unlabeled | 182.1 | 136.1 |

| L-Tyrosine-3,5-¹³C₂ | Labeled | 184.1 | 138.1 |

| L-DOPA | Unlabeled | 198.1 | 152.1 |

| ¹³C₂-L-DOPA | Labeled | 200.1 | 154.1 |

| Dopamine | Unlabeled | 154.1 | 137.1 |

| ¹³C₂-Dopamine | Labeled | 156.1 | 139.1 |

| Norepinephrine | Unlabeled | 170.1 | 152.1 |

| ¹³C₂-Norepinephrine | Labeled | 172.1 | 154.1 |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. Product ions are typically generated from the loss of the carboxyl group or other characteristic fragmentations.

Data Presentation and Interpretation

The primary output of these experiments is the time-course of the concentrations of both the unlabeled (endogenous) and ¹³C₂-labeled (newly synthesized) neurotransmitters and their metabolites.

Table 2: Example Data - Dopamine Turnover in Rat Striatum

| Time (min) | Unlabeled Dopamine (nM) | ¹³C₂-Dopamine (nM) | Total Dopamine (nM) | % Newly Synthesized |

| 0 (Baseline) | 5.2 ± 0.4 | 0.0 | 5.2 ± 0.4 | 0 |

| 30 | 4.9 ± 0.5 | 0.8 ± 0.1 | 5.7 ± 0.5 | 14.0 |

| 60 | 4.7 ± 0.4 | 1.5 ± 0.2 | 6.2 ± 0.5 | 24.2 |

| 90 | 4.5 ± 0.5 | 2.1 ± 0.3 | 6.6 ± 0.6 | 31.8 |

| 120 | 4.4 ± 0.4 | 2.5 ± 0.3 | 6.9 ± 0.6 | 36.2 |

Data are presented as mean ± SEM. The percentage of newly synthesized dopamine is calculated as (¹³C₂-Dopamine / Total Dopamine) * 100.

From this data, key kinetic parameters such as the fractional synthesis rate (FSR) can be calculated to provide a quantitative measure of neurotransmitter turnover.

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for a typical in vivo microdialysis study using L-Tyrosine-3,5-¹³C₂.

Conclusion

L-Tyrosine-3,5-¹³C₂ is an invaluable tool for researchers seeking to unravel the complexities of catecholamine metabolism. Its use in conjunction with sensitive analytical techniques like LC-MS/MS provides a dynamic and quantitative window into the synthesis, release, and turnover of dopamine, norepinephrine, and epinephrine. The methodologies outlined in this guide offer a robust framework for designing and executing experiments that can significantly advance our understanding of neurotransmitter systems in both health and disease, ultimately aiding in the discovery and development of more effective neurological and psychiatric therapies.

References

Foundational Research on Tyrosine Metabolism Using Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of foundational research on tyrosine metabolism utilizing stable isotope tracers. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and interpret stable isotope studies in this critical area of metabolic research. This document details the key metabolic pathways, experimental protocols, and quantitative data derived from seminal studies, presented in a clear and accessible format.

Core Principles of Tyrosine Metabolism

Tyrosine is a non-essential amino acid in humans, primarily synthesized from the essential amino acid phenylalanine.[1][2] Its metabolism is central to numerous physiological processes, including protein synthesis, and the production of neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[2][3][4] The primary site of tyrosine degradation is the liver.

The conversion of phenylalanine to tyrosine is a critical initial step, catalyzed by the enzyme phenylalanine hydroxylase (PAH), with tetrahydrobiopterin (BH4) acting as a cofactor. This irreversible reaction is a key regulatory point in aromatic amino acid metabolism. Subsequent catabolism of tyrosine involves a series of enzymatic reactions, including transamination by tyrosine transaminase and oxidation, ultimately leading to the formation of fumarate and acetoacetate, which can enter the citric acid cycle.

Stable isotope tracers, such as deuterium- or carbon-13-labeled phenylalanine and tyrosine, are invaluable tools for dynamically studying these pathways in vivo. By introducing these labeled compounds and monitoring their appearance and the appearance of their labeled metabolites, researchers can quantify the rates of tyrosine synthesis, turnover, and catabolism.

Key Signaling Pathways in Tyrosine Metabolism

The metabolic fate of tyrosine is governed by a series of enzymatic steps. Understanding this pathway is crucial for interpreting data from stable isotope tracer studies.

Figure 1: Simplified overview of the major pathways of tyrosine metabolism.

Experimental Protocols for Stable Isotope Tracer Studies

The use of primed, constant intravenous infusions of stable isotopes is a cornerstone technique for quantifying amino acid kinetics in vivo.

General Experimental Workflow

A typical workflow for a human study investigating tyrosine metabolism using stable isotope tracers is outlined below.

Figure 2: Generalized experimental workflow for a human stable isotope tracer study.

Detailed Protocol: Primed, Constant Infusion of [1-¹³C]Phenylalanine and [²H₂]Tyrosine

This protocol is adapted from foundational studies to determine phenylalanine and tyrosine kinetics.

3.2.1. Subject Preparation:

-

Subjects undergo a period of dietary control, often consuming a prescribed L-amino acid-based diet for several days leading up to the study.

-

Subjects are admitted to a metabolic research unit and fast overnight prior to the infusion.

3.2.2. Tracer Preparation and Infusion:

-

Sterile solutions of L-[1-¹³C]phenylalanine and L-[²H₂]tyrosine are prepared in a saline solution.

-

A priming dose of each tracer is administered as a bolus injection to rapidly achieve isotopic steady state in the body's amino acid pools.

-

Immediately following the prime, a continuous intravenous infusion of the tracers is initiated using a calibrated syringe pump. The infusion is typically maintained for a period of 4 to 24 hours, depending on the research question.

3.2.3. Sample Collection:

-

Baseline blood and breath samples are collected prior to the tracer infusion.

-

Arterialized venous blood samples are collected at regular intervals (e.g., every 20-30 minutes) throughout the infusion period.

-

Expired air samples are collected for the analysis of ¹³CO₂ to determine phenylalanine oxidation.

3.2.4. Sample Preparation and Analysis:

-

Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C. For analysis, plasma proteins are precipitated, and the supernatant containing free amino acids is processed. This often involves derivatization to make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Breath: The isotopic enrichment of ¹³CO₂ in expired air is measured using Isotope Ratio Mass Spectrometry (IRMS).

-

Mass Spectrometry: GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to determine the isotopic enrichment of phenylalanine and tyrosine in plasma samples.

Quantitative Data on Phenylalanine and Tyrosine Kinetics

The following table summarizes key quantitative data from foundational studies on phenylalanine and tyrosine metabolism in healthy young men in the postabsorptive (fasted) and fed states. Rates are expressed in micromoles per kilogram of body weight per hour (μmol·kg⁻¹·h⁻¹).

| Parameter | Postabsorptive (Fasted) State | Fed State | Isotope Tracers Used | Reference(s) |

| Phenylalanine Turnover | 36.1 ± 5.1 | - | L-[ring-²H₅]phenylalanine | |

| Tyrosine Turnover | 39.8 ± 3.5 | - | L-[1-¹³C]tyrosine | |

| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | - | L-[ring-²H₅]phenylalanine | |

| Phenylalanine to Tyrosine Conversion | 5.1 ± 2.9 | 6.8 ± 3.4 | L-[ring-²H₅]phenylalanine | |

| Phenylalanine to Tyrosine Conversion | 11.1 ± 5.6 | 12.7 ± 7.7 | L-[1-¹³C]phenylalanine | |

| Phenylalanine Oxidation | 9.9 ± 2.0 | 13.5 ± 2.6 | L-[1-¹³C]phenylalanine |

Data are presented as mean ± standard deviation.

These data highlight that the choice of isotope tracer can influence the measured rates of metabolic processes.

Conclusion

Stable isotope tracer methodologies have been instrumental in elucidating the fundamental aspects of tyrosine metabolism in humans. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals. By leveraging these techniques, it is possible to gain a deeper understanding of how tyrosine metabolism is altered in various physiological and pathological states, and to assess the impact of therapeutic interventions. Careful experimental design, execution, and data interpretation are paramount to obtaining reliable and meaningful results in this field.

References

- 1. davuniversity.org [davuniversity.org]

- 2. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 3. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Protein Turnover Rates with L-Tyrosine-3,5-¹³C₂: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, understanding the dynamics of protein turnover is crucial for elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling with amino acids, followed by mass spectrometry, has become a powerful technique for these investigations. This document provides detailed application notes and experimental protocols for measuring protein turnover rates using L-Tyrosine-3,5-¹³C₂.

Application Notes

L-Tyrosine-3,5-¹³C₂ is a non-radioactive, stable isotope-labeled amino acid that serves as a tracer for monitoring protein synthesis. When introduced into a biological system, it is incorporated into newly synthesized proteins. By measuring the ratio of labeled to unlabeled tyrosine in proteins over time, researchers can calculate the rates of protein synthesis, degradation, and overall turnover. This information is invaluable for studying the regulation of protein homeostasis in various physiological and pathological states.

The primary advantage of using stable isotopes like ¹³C is their safety, as they do not emit radiation. This allows for their use in a wide range of in vitro and in vivo studies, including those involving human subjects. The two ¹³C atoms in L-Tyrosine-3,5-¹³C₂ provide a distinct mass shift that is readily detectable by mass spectrometry, enabling accurate quantification.

Key applications of measuring protein turnover with L-Tyrosine-3,5-¹³C₂ include:

-

Understanding Disease Pathophysiology: Altered protein turnover is a hallmark of many diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Measuring these changes can provide insights into disease mechanisms.

-

Drug Discovery and Development: The efficacy of a drug can be evaluated by its effect on the turnover of its target protein or other proteins in relevant pathways.

-

Studying Fundamental Biological Processes: Protein turnover is a fundamental process that regulates cellular function. Measuring its dynamics can help to unravel complex biological pathways.

Experimental Protocols

The following protocols provide a general framework for conducting protein turnover experiments using L-Tyrosine-3,5-¹³C₂. Specific parameters may need to be optimized based on the experimental system.

Protocol 1: In Vitro Protein Turnover Measurement using Pulsed SILAC (pSILAC)

This protocol is adapted from the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][4]

1. Cell Culture and Labeling: a. Culture cells in standard "light" medium (containing natural abundance L-Tyrosine). b. Once cells reach the desired confluency, replace the "light" medium with "heavy" medium containing L-Tyrosine-3,5-¹³C₂ in place of the unlabeled L-Tyrosine. This is the start of the "pulse." c. Harvest cells at various time points after the switch to the "heavy" medium (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rate of the proteins of interest.

2. Protein Extraction and Digestion: a. Lyse the harvested cells using a suitable lysis buffer. b. Quantify the protein concentration in the lysates. c. Take equal amounts of protein from each time point and subject them to in-solution or in-gel digestion with an appropriate protease (e.g., trypsin).[5]

3. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect both the "light" (unlabeled) and "heavy" (¹³C-labeled) forms of tyrosine-containing peptides.

4. Data Analysis: a. Identify and quantify the peak intensities of the "light" and "heavy" peptide pairs at each time point. b. The fractional synthesis rate (FSR) can be calculated using the following formula: FSR = (Intensity_heavy) / (Intensity_heavy + Intensity_light) c. The protein half-life (t₁/₂) can be determined by fitting the increase in the fraction of "heavy" protein over time to a one-phase exponential association curve.

Protocol 2: In Vivo Protein Turnover Measurement in Animal Models

This protocol is based on the principles of stable isotope labeling in mammals (SILAM).

1. Animal Labeling: a. Acclimatize animals to a custom diet. b. Switch the animals to a diet where a portion of the natural L-Tyrosine is replaced with L-Tyrosine-3,5-¹³C₂. The labeling can be administered through the diet or via injection/infusion. c. Collect tissue samples at different time points during the labeling period.

2. Sample Preparation: a. Homogenize the collected tissues and extract the proteins. b. Quantify the protein concentration. c. Digest the proteins into peptides using a suitable protease.

3. Mass Spectrometry and Data Analysis: a. Analyze the peptide samples by LC-MS/MS. b. The data analysis is similar to the in vitro protocol, where the ratio of "heavy" to "light" peptides is used to determine the rate of protein synthesis.

Data Presentation

The quantitative data from protein turnover experiments can be summarized in tables for easy comparison.

| Protein | Tissue/Cell Line | Half-life (hours) | Synthesis Rate (%/day) | Degradation Rate (%/day) |

| p53 | various | < 0.5 | - | - |

| Mdm2 | various | 0.75 | - | - |

| IκBα | various | < 0.25 | - | - |

| Cyclin B1 | HCT116 | 0.8 | - | - |

| c-Myc | various | 0.5 - 1 | - | - |

| c-Fos | various | 0.2 - 0.5 | - | - |

| Ornithine decarboxylase | various | 0.2 - 0.5 | - | - |

| ... | ... | ... | ... | ... |

Note: The synthesis and degradation rates are hypothetical examples and would be determined experimentally.

Signaling Pathway Visualizations

Protein turnover is a key regulatory mechanism in many signaling pathways. Below are diagrams of the NF-κB and p53 pathways, where protein degradation plays a critical role.

References

- 1. A Protein Turnover Signaling Motif Controls the Stimulus-Sensitivity of Stress Response Pathways | PLOS Computational Biology [journals.plos.org]

- 2. A Protein Turnover Signaling Motif Controls the Stimulus-Sensitivity of Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Tyrosine-3,5-¹³C₂ in SILAC Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction